Alentemol hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

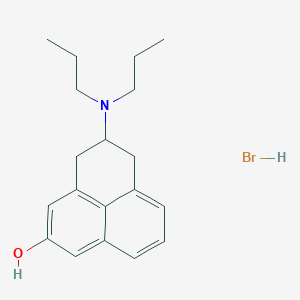

Es wurde ursprünglich als Antipsychotikum entwickelt, aber nie vermarktet . Die Verbindung hat die Summenformel C19H25NO.BrH und ein Molekulargewicht von 364,32 g/mol .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Alentemolhydrobromid beinhaltet die Reaktion von 2-(Dipropylamino)-2,3-dihydro-1H-phenalen-5-ol mit Bromwasserstoffsäure. Die Reaktion erfolgt typischerweise unter kontrollierten Bedingungen, um die Bildung des Hydrobromidsalzes zu gewährleisten. Der Prozess umfasst die folgenden Schritte:

Herstellung von 2-(Dipropylamino)-2,3-dihydro-1H-phenalen-5-ol: Dieser Zwischenstoff wird durch eine Reihe organischer Reaktionen synthetisiert, einschließlich der Bildung des Phenalen-5-ol-Kerns und der anschließenden Funktionalisierung mit der Dipropylaminogruppe.

Bildung des Hydrobromidsalzes: Der Zwischenstoff wird dann mit Bromwasserstoffsäure umgesetzt, um das Hydrobromidsalz zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von Alentemolhydrobromid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Verwendung industrieller Reaktoren und die präzise Steuerung der Reaktionsparameter, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung automatisierter Systeme und kontinuierlicher Überwachung trägt dazu bei, die Qualität und Konsistenz der Verbindung zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alentemol hydrobromide involves the reaction of 2-(dipropylamino)-2,3-dihydro-1H-phenalen-5-ol with hydrobromic acid. The reaction typically occurs under controlled conditions to ensure the formation of the hydrobromide salt. The process involves the following steps:

Preparation of 2-(dipropylamino)-2,3-dihydro-1H-phenalen-5-ol: This intermediate is synthesized through a series of organic reactions, including the formation of the phenalen-5-ol core and subsequent functionalization with the dipropylamino group.

Formation of the Hydrobromide Salt: The intermediate is then reacted with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Alentemolhydrobromid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Alentemolhydrobromid kann Substitutionsreaktionen eingehen, insbesondere an der Aminogruppe, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Alkylierungs- oder Acylierungsmittel können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So können beispielsweise durch Oxidation oxidierte Derivate entstehen, während Substitutionsreaktionen eine Vielzahl von substituierten Verbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Chemie: Als Reagenz in der organischen Synthese und als Modellverbindung für die Untersuchung von Dopaminrezeptor-Wechselwirkungen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf Dopaminrezeptoren und seine potenzielle Verwendung in der neurologischen Forschung.

Medizin: Untersucht auf sein Potenzial als Antipsychotikum und seine Auswirkungen auf Dopamin-bedingte Erkrankungen.

Industrie: Wird bei der Entwicklung neuer Arzneimittel verwendet und als Referenzverbindung in der Qualitätskontrolle

Wirkmechanismus

Alentemolhydrobromid wirkt als selektiver Dopamin-Autorezeptor-Agonist. Es bindet an präsynaptische Dopaminrezeptoren und hemmt die Freisetzung von Dopamin. Diese Wirkung trägt zur Modulation der Dopaminspiegel im Gehirn bei, was für seine potenziellen antipsychotischen Wirkungen entscheidend ist. Der Wirkmechanismus der Verbindung beinhaltet die Interaktion mit Dopaminrezeptoren und die anschließende Hemmung der Dopaminfreisetzung .

Wirkmechanismus

Alentemol hydrobromide acts as a selective dopamine autoreceptor agonist. It binds to presynaptic dopamine receptors, inhibiting the release of dopamine. This action helps in modulating dopamine levels in the brain, which is crucial for its potential antipsychotic effects. The compound’s mechanism involves interaction with dopamine receptors and subsequent inhibition of dopamine release .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Alentemol: Die Stammverbindung ohne das Hydrobromidsalz.

Dextromethorphanhydrobromid: Ein weiteres Hydrobromidsalz mit anderen pharmakologischen Eigenschaften.

Galantaminhydrobromid: Wird für verschiedene therapeutische Zwecke eingesetzt

Einzigartigkeit

Alentemolhydrobromid ist einzigartig aufgrund seiner selektiven Wirkung auf Dopamin-Autorezeptoren, was es von anderen Dopaminagonisten unterscheidet. Seine spezifische Bindung und Hemmung der Dopaminfreisetzung machen es zu einer wertvollen Verbindung für die Forschung bei Dopamin-bedingten Erkrankungen .

Eigenschaften

CAS-Nummer |

121514-27-0 |

|---|---|

Molekularformel |

C19H26BrNO |

Molekulargewicht |

364.3 g/mol |

IUPAC-Name |

5-(dipropylamino)-5,6-dihydro-4H-phenalen-2-ol;hydrobromide |

InChI |

InChI=1S/C19H25NO.BrH/c1-3-8-20(9-4-2)17-10-14-6-5-7-15-12-18(21)13-16(11-17)19(14)15;/h5-7,12-13,17,21H,3-4,8-11H2,1-2H3;1H |

InChI-Schlüssel |

FWRWEZVGVJKNMU-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O.Br |

Kanonische SMILES |

CCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O.Br |

Key on ui other cas no. |

121514-27-0 |

Synonyme |

2-dipropylamino-2,3-dihydro-1H-phenalen-5-ol monohydrobromide alentamol alentamol hydrobromide, (+)-isomer alentamol hydrobromide, (-)-isomer U 66444B U 68552B U 68553B |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.